molecular formula C22H29FO5 B12412301 Dexamethasone-4,6|A,21,21-d4

Dexamethasone-4,6|A,21,21-d4

Cat. No.: B12412301
M. Wt: 396.5 g/mol
InChI Key: UREBDLICKHMUKA-PGAPDQGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone-4,6|A,21,21-d4: is a deuterium-labeled analog of dexamethasone, a synthetic glucocorticoid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of dexamethasone. The deuterium atoms replace hydrogen atoms at specific positions, which can help in tracing and quantifying the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone-4,6|A,21,21-d4 involves the incorporation of deuterium atoms into the dexamethasone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone-4,6|A,21,21-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated alcohols .

Scientific Research Applications

Chemistry: Dexamethasone-4,6|A,21,21-d4 is used as an internal standard in mass spectrometry to quantify dexamethasone levels in various samples. Its deuterium labeling allows for precise tracking and measurement .

Biology: In biological research, this compound is used to study the metabolism and distribution of dexamethasone in living organisms. It helps in understanding the pharmacokinetics and pharmacodynamics of dexamethasone .

Medicine: this compound is used in clinical research to investigate the therapeutic effects and side effects of dexamethasone. It is particularly useful in studies related to inflammatory diseases and cancer .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring the safety and efficacy of dexamethasone-based therapies .

Mechanism of Action

Dexamethasone-4,6|A,21,21-d4 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell activation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug levels is crucial .

Properties

Molecular Formula

C22H29FO5

Molecular Weight

396.5 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4-,12+,15-,16-,17-,19-,20-,21-,22-/m0

InChI Key

UREBDLICKHMUKA-PGAPDQGBSA-N

Isomeric SMILES

[H][C@@]1(C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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